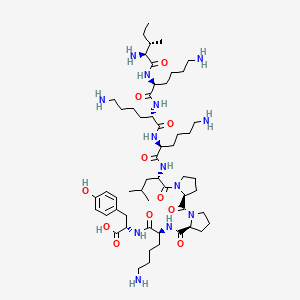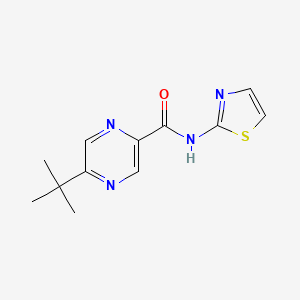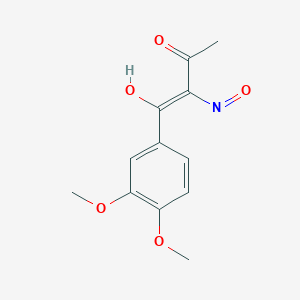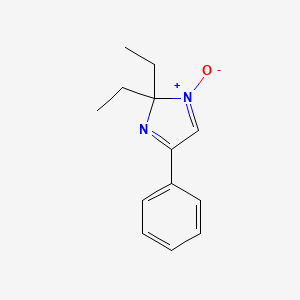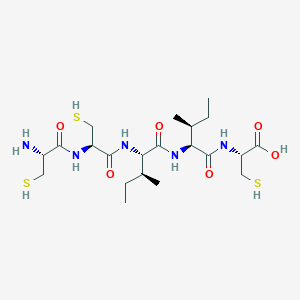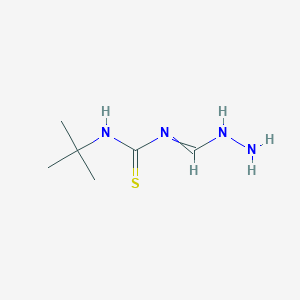
N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydrazinylmethylidene group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of tert-butyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isothiocyanate+Hydrazine derivative→N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the modulation of biochemical pathways. The presence of the thiourea moiety allows the compound to form strong interactions with metal ions and other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylthiourea: Similar structure but lacks the hydrazinylmethylidene group.
N,N’-Di-tert-butylthiourea: Contains two tert-butyl groups but lacks the hydrazinylmethylidene group.
N-tert-Butyl-N’-phenylthiourea: Contains a phenyl group instead of the hydrazinylmethylidene group.
Uniqueness
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is unique due to the presence of both the tert-butyl and hydrazinylmethylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
915949-22-3 |
|---|---|
Molecular Formula |
C6H14N4S |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
1-tert-butyl-3-(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C6H14N4S/c1-6(2,3)10-5(11)8-4-9-7/h4H,7H2,1-3H3,(H2,8,9,10,11) |
InChI Key |
RQSUWQAYNURIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
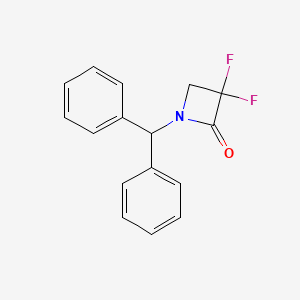

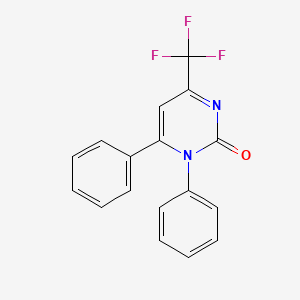

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
